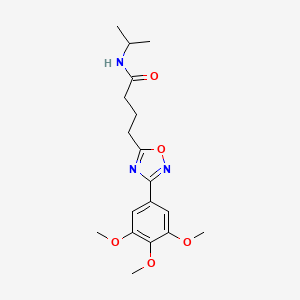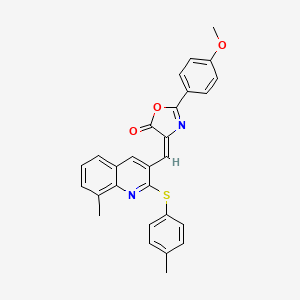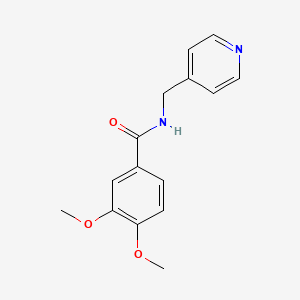
N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Janus kinase 2 (JAK2), a key enzyme involved in the JAK-STAT signaling pathway. The JAK-STAT pathway plays a critical role in many cellular processes, including immune response, cell growth, and differentiation. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide inhibits the activity of JAK2 by binding to the ATP-binding site of the enzyme. JAK2 is a key enzyme in the JAK-STAT signaling pathway, which is involved in many cellular processes, including immune response, cell growth, and differentiation. Inhibition of JAK2 activity by this compound results in downstream effects on the JAK-STAT pathway, including inhibition of STAT3 phosphorylation and downstream gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide is its specificity for JAK2 and other JAK family members. This specificity allows for targeted inhibition of the JAK-STAT pathway, which may have therapeutic benefits in various diseases. However, one of the limitations of this compound is its potency, which may vary depending on the cell type and experimental conditions. In addition, this compound has been shown to have off-target effects, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound and other JAK2 inhibitors. In addition, there is a need for further studies to investigate the potential therapeutic applications of this compound in autoimmune disorders and inflammatory diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dichloroaniline to form the intermediate this compound. This intermediate can then be further purified to obtain the final product, this compound. The synthesis of this compound has been described in several research articles, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in cancer treatment, where this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also shown that this compound can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
In addition to cancer, this compound has also been studied for its potential applications in autoimmune disorders and inflammatory diseases. The JAK-STAT pathway plays a critical role in the immune response, and dysregulation of this pathway has been implicated in various autoimmune and inflammatory diseases. This compound has been shown to inhibit the activity of JAK2 and other JAK family members, which may have therapeutic benefits in these diseases.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-4-3-12(9-14(13)20-2)15(18)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSIUXFWKFHKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
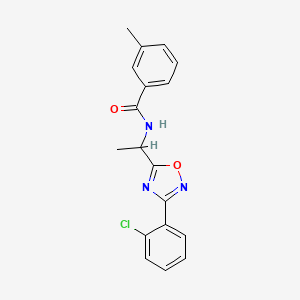
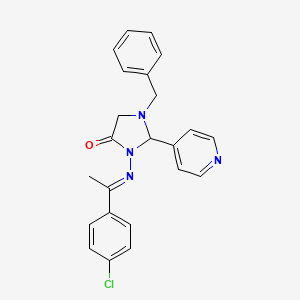
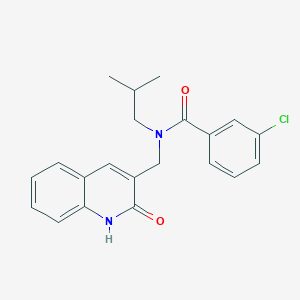
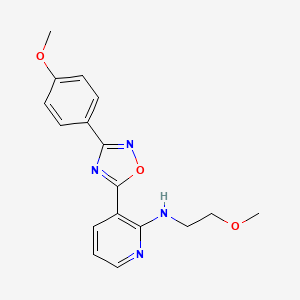
![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)
![3-(4-fluorophenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707457.png)
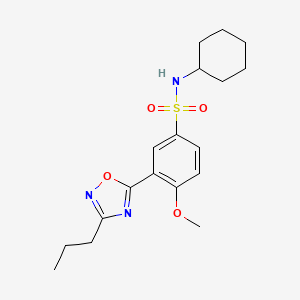
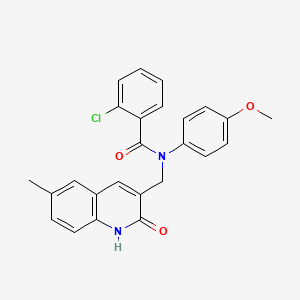
![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide](/img/structure/B7707470.png)
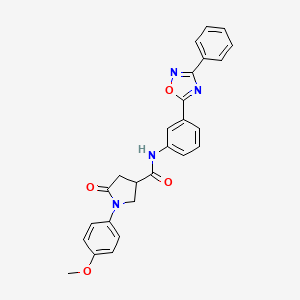
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7707481.png)
